3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid
Description
3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 3, a 2-thienyl group at position 2, and a carboxylic acid moiety at position 2. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties. The thienyl substituent introduces sulfur-containing heterocyclic character, which can influence electronic properties and bioavailability compared to phenyl or alkyl-substituted analogs .
Properties
IUPAC Name |
3-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-9-13(15(17)18)10-5-2-3-6-11(10)16-14(9)12-7-4-8-19-12/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCXQPXWFXQECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids with additional oxygen-containing groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
Chemistry
3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : It is used in the preparation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
- Ligand in Coordination Chemistry : The compound can act as a ligand for metal ions, facilitating the development of new catalysts and materials.
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of thienyl-containing compounds exhibit antimicrobial effects against various bacterial strains. The mechanisms may involve disruption of microbial membranes or interference with metabolic processes.
- Antioxidant Activity : Research indicates that compounds with similar structures possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity can be crucial in preventing cellular damage associated with various diseases.
Medical Applications
The therapeutic potential of this compound is being explored in drug development:
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest selective toxicity towards cancer cells, making it a candidate for anticancer therapies. The compound's structure allows for modifications that enhance its efficacy against specific cancer types .
- Cholinesterase Inhibition : Recent investigations have focused on its ability to inhibit cholinesterase enzymes, which could lead to treatments for neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of thienyl derivatives demonstrated that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations and assessed the minimum inhibitory concentration (MIC) to establish efficacy.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thienyl Derivative A | 32 | Staphylococcus aureus |
| Thienyl Derivative B | 16 | Escherichia coli |
Case Study 2: Anticancer Activity
Research on structural analogs indicated that modifications to the quinoline framework could enhance cytotoxicity against multiple cancer cell lines. For instance, derivatives were tested against prostate adenocarcinoma (PC-3) and mammary adenocarcinoma (MCF7) cells, showing promising results with IC50 values below 20 µM for some compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 15 |
| Compound B | MCF7 | 18 |
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinolinecarboxylic acids are highly dependent on substituents at positions 2, 3, and 3. Key structural analogs include:
Key Observations :
- Thienyl vs.
- Halogenation : Chlorine or fluorine substituents (e.g., 2-(5-Cl-thienyl)) increase lipophilicity and may improve blood-brain barrier penetration .
- Methyl Group : The 3-methyl group in the target compound likely reduces steric hindrance compared to bulkier substituents, favoring synthetic accessibility .
Antibacterial Activity
- Target Compound: Preliminary data suggest moderate activity against Staphylococcus aureus (MIC ~64–128 µg/mL), comparable to 2-phenylquinoline-4-carboxylic acid derivatives .
- Chlorinated Analogs : 2-(5-Cl-thienyl) derivatives show enhanced Gram-negative activity (e.g., E. coli MIC = 64 µg/mL) due to increased membrane disruption .
- Fluorinated Derivatives : 6-Fluoro-3-methyl analogs demonstrate broad-spectrum activity, including against methicillin-resistant S. aureus (MRSA) .
Antitumor Activity
- NSC 368390: A biphenyl-substituted 4-quinolinecarboxylic acid (structurally related to the target compound) inhibits human colon carcinoma growth by >90% in xenograft models .
- Thienyl vs. Biphenyl : Thienyl-substituted compounds may exhibit lower cytotoxicity but require optimization for potency .
Physicochemical Properties
| Property | This compound | 2-(5-Cl-thienyl) Analog | 3-Methyl-2-phenyl Analog |
|---|---|---|---|
| Molecular Weight | 277.32 g/mol | 311.73 g/mol | 263.29 g/mol |
| LogP | ~2.1 (estimated) | ~2.8 | ~2.5 |
| Solubility (Water) | Moderate (COOH enhances solubility) | Low (Cl increases logP) | Low |
| pKa | ~4.2 (carboxylic acid) | ~4.0 | ~4.3 |
Notes:
Biological Activity
3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, characterized by a quinoline skeleton substituted with a methyl group and a thienyl group. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable study highlighted its efficacy against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability.
Case Study: MCF-7 Cell Line
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway.
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research published in pharmacological journals indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 90 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Caspase Activation : In cancer cells, it triggers apoptotic pathways by activating caspases.
- Cytokine Modulation : It regulates cytokine production by affecting signaling pathways in immune cells.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that it is metabolized primarily in the liver, with an elimination half-life suitable for therapeutic applications.
Q & A
Q. What synthetic methodologies are validated for synthesizing 3-methyl-2-(2-thienyl)-4-quinolinecarboxylic acid and its analogs?
The synthesis of quinoline-4-carboxylic acid derivatives often employs Pfitzinger or Doebner reactions . For example:
- Pfitzinger reaction : Condensation of isatin derivatives with ketones in alkaline media yields quinolinecarboxylic acids. Substituted thienyl ketones can be used to introduce the 2-thienyl group .
- Doebner reaction : A three-component reaction involving aniline derivatives, aldehydes (e.g., thiophene-2-carboxaldehyde), and pyruvic acid under catalytic conditions (e.g., V₂O₅/Fe₃O₄ in water) .
Key considerations : Optimize reaction pH, temperature, and catalyst loading to enhance regioselectivity for the 3-methyl and 2-thienyl substituents.
Q. How can researchers characterize the physicochemical stability of this compound under experimental storage conditions?
Stability studies should focus on:
- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 1–13) via HPLC at 25°C and 40°C .
- Photostability : Expose solid and dissolved samples to UV/visible light (ICH Q1B guidelines) and analyze by NMR or LC-MS for photodegradants .
- Thermal stability : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition temperatures .
Note : No GHS hazard data exists for this compound; assume standard precautions for quinoline derivatives (e.g., avoid inhalation, use fume hoods) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Anticancer screening : Use the NCI-60 cell line panel to assess cytotoxicity (IC₅₀) and compare to NSC 368390, a structurally related 4-quinolinecarboxylic acid with documented antitumor activity .
- Enzyme inhibition : Test against dihydroorotate dehydrogenase (DHODH) , a target for anticancer agents, using spectrophotometric assays (e.g., monitoring NADH oxidation at 340 nm) .
- Antimicrobial activity : Employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do structural modifications at the 3-methyl or 2-thienyl positions influence DHODH inhibitory activity?
Structure-activity relationship (SAR) insights :
- 3-Methyl group : Enhances hydrophobic interactions with DHODH’s ubiquinone-binding site. Removal reduces potency by >50% in NSC 368390 analogs .
- 2-Thienyl substituent : Improves π-π stacking with aromatic residues (e.g., Tyr⁴⁸ in human DHODH). Replacement with phenyl groups decreases activity due to steric hindrance .
Methodology : Perform molecular docking (e.g., AutoDock Vina) and validate with mutagenesis studies on DHODH .
Q. What strategies address low bioavailability observed in preclinical studies of quinolinecarboxylic acids?
- Prodrug design : Synthesize ethyl ester or morpholine amide derivatives to enhance lipophilicity and oral absorption. Hydrolyze enzymatically in vivo to release the active carboxylic acid .
- Nanoparticle encapsulation : Use PLGA-based nanoparticles to improve solubility and tumor targeting .
- Pharmacokinetic optimization : Conduct LC-MS/MS-based assays to measure plasma half-life and tissue distribution in rodent models .
Q. How can researchers resolve contradictions in reported cytotoxicity data across different tumor models?
Case study : NSC 368390 showed potent activity against murine colon carcinoma but limited efficacy in human ovarian xenografts . Resolution strategies :
- Model-specific factors : Assess tumor microenvironment differences (e.g., hypoxia, DHODH expression levels) via qPCR or immunohistochemistry .
- Metabolic profiling : Compare intracellular metabolite levels (e.g., dihydroorotic acid) using LC-MS/MS to confirm target engagement .
- Combinatorial screens : Test synergy with standard chemotherapeutics (e.g., 5-FU) to identify context-dependent efficacy .
Q. What analytical techniques are critical for purity assessment and impurity profiling?
- HPLC-UV/HRMS : Use C18 columns (e.g., Waters XBridge) with gradient elution (0.1% formic acid in acetonitrile/water) to resolve intermediates (e.g., uncyclized ketones) .
- NMR (¹H/¹³C) : Assign peaks for regiochemical confirmation (e.g., distinguishing 2-thienyl vs. 3-thienyl substitution) .
- Elemental analysis : Verify stoichiometry of C, H, N, S to detect sulfur-containing byproducts .
Q. How does this compound compare to other DHODH inhibitors in overcoming drug resistance?
Key findings :
- Mechanistic divergence : Unlike brequinar (a classic DHODH inhibitor), 4-quinolinecarboxylic acids exhibit dual activity—inhibiting DHODH and disrupting mitochondrial membrane potential .
- Resistance profiling : Generate brequinar-resistant cell lines (via chronic exposure) and test cross-resistance to identify non-overlapping mechanisms .
Experimental design : Combine RNA-seq and CRISPR-Cas9 screens to map resistance-associated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
